1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(4-bromophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde, also known as 4-bromophenylmethyl-1H-1,2,3-triazole-4-carbaldehyde, is a compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. This compound is a member of the triazole family and features a bromo group in its structure. Its synthesis and mechanism of action have been studied extensively and it has been found to have various biochemical and physiological effects.
Scientific Research Applications
1-(1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehydel)methyl-1H-1,2,3-triazole-4-carbaldehyde has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, the compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 1-(1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehydel)methyl-1H-1,2,3-triazole-4-carbaldehyde. These compounds have potential applications in the fields of medicinal chemistry, such as the synthesis of novel drugs.
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms. Triazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds with biological molecules .
Mode of Action
The bromophenyl group could potentially enhance the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Triazole derivatives have been implicated in a wide range of pathways, depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of the bromophenyl and triazole groups could influence these properties, but without specific studies, it’s hard to predict the details .
Result of Action
The cellular and molecular effects of the compound would depend on its specific mode of action and the pathways it affects. These could range from changes in enzyme activity to alterations in signal transduction .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The bromophenyl group could potentially enhance the compound’s stability, while the triazole group might confer resistance to metabolic degradation .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehydel)methyl-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments include its low cost and high purity, which makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. Additionally, the compound is stable and can be stored for extended periods of time. However, the compound is also highly toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the study of 1-(1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehydel)methyl-1H-1,2,3-triazole-4-carbaldehyde. These include further research into the compound’s mechanism of action, biochemical and physiological effects, and potential applications in the fields of organic synthesis and medicinal chemistry. Additionally, further research could be conducted into the compound’s potential toxicity and its ability to interact with other compounds. Finally, further research could be conducted into the synthesis of novel derivatives of the compound and their potential applications.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJMXYAQYWLFKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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